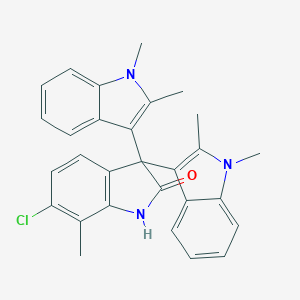![molecular formula C31H35N3 B307480 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline](/img/structure/B307480.png)
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline, also known as DMEA, is a chemical compound that has been widely used in scientific research. It belongs to the family of bis-indole derivatives and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been used in various scientific research applications, such as cancer research, neuroprotection, and photodynamic therapy. In cancer research, 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been used in photodynamic therapy to selectively target cancer cells and induce cell death.
Wirkmechanismus
The mechanism of action of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline is not fully understood, but it has been suggested that it acts as a DNA intercalator and disrupts the DNA replication process. 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been shown to induce the production of reactive oxygen species (ROS), which can lead to cell death.
Biochemical and Physiological Effects
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been found to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. It has been shown to reduce the production of ROS and inhibit the activity of inflammatory cytokines. 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline in lab experiments is its high potency and selectivity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline. One direction is to optimize the synthesis method to improve the yield and purity of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline. Another direction is to investigate the mechanism of action of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline in more detail, particularly its interaction with DNA and topoisomerase II. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline in preclinical and clinical trials for cancer therapy.
Synthesemethoden
The synthesis of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline involves the reaction of 4-nitro-N,N-diethylaniline with 1,2-dimethylindole in the presence of a reducing agent such as iron powder. The nitro group of 4-nitro-N,N-diethylaniline is reduced to an amino group, which then reacts with 1,2-dimethylindole to form 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline. The synthesis method has been optimized to improve the yield and purity of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline.
Eigenschaften
Produktname |
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline |
|---|---|
Molekularformel |
C31H35N3 |
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
4-[bis(1,2-dimethylindol-3-yl)methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C31H35N3/c1-7-34(8-2)24-19-17-23(18-20-24)31(29-21(3)32(5)27-15-11-9-13-25(27)29)30-22(4)33(6)28-16-12-10-14-26(28)30/h9-20,31H,7-8H2,1-6H3 |
InChI-Schlüssel |
NTZXWBHCXSYSNG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=C(N(C3=CC=CC=C32)C)C)C4=C(N(C5=CC=CC=C54)C)C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=C(N(C3=CC=CC=C32)C)C)C4=C(N(C5=CC=CC=C54)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307397.png)
![Allyl 3-[3-(allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307398.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)

![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)

![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)

![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)